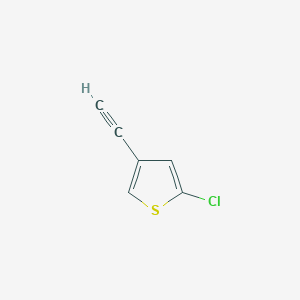

2-Chloro-4-(ethynyl)thiophene

描述

Chemical Identity and Structural Characterization

This compound exhibits a distinctive molecular architecture that combines three fundamental structural elements: the aromatic thiophene ring, a halogen substituent, and an alkyne functional group. The compound possesses the systematic Chemical Abstracts Service number 1148049-36-8 and corresponds to the MDL number MFCD22419330, establishing its unique identity within chemical databases. The molecular structure consists of a five-membered thiophene ring bearing a chlorine atom at the 2-position and an ethynyl group at the 4-position, creating a substitution pattern that significantly influences both the electronic properties and reactivity profile of the molecule. The presence of sulfur as the heteroatom contributes to the aromatic character of the ring system, while the chlorine substituent introduces electron-withdrawing effects that can influence subsequent chemical transformations.

The structural characterization of this compound reveals important geometric and electronic features that distinguish it from related heterocyclic systems. Thiophene derivatives, including this compound, belong to the class of five-membered aromatic heterocycles that exhibit planar ring geometry and delocalized electron density. The ethynyl substituent at the 4-position introduces additional π-electron density through its triple bond, while simultaneously providing a reactive site for further chemical elaboration. Commercial availability data indicates that this compound is typically supplied at purity levels of 95% or higher, with pricing reflecting its specialized nature and synthetic complexity. The compound's molecular weight of 142.61 grams per mole positions it within the range of moderately sized heterocyclic building blocks suitable for incorporation into larger molecular frameworks.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₆H₃ClS |

| Molecular Weight | 142.61 g/mol |

| Chemical Abstracts Service Number | 1148049-36-8 |

| MDL Number | MFCD22419330 |

| Typical Purity | ≥95% |

Historical Context in Thiophene Chemistry

The development of this compound as a synthetic target emerged from the broader historical trajectory of thiophene chemistry, which began with Viktor Meyer's serendipitous discovery of thiophene in 1882. Meyer identified thiophene as a contaminant in benzene through the characteristic blue coloration that formed when isatin was mixed with sulfuric acid and crude benzene, a reaction that had previously been attributed to benzene itself. This initial discovery established thiophene as the foundational member of the sulfur-containing aromatic heterocycles and opened pathways for subsequent structural modifications. The historical development of thiophene chemistry progressed through several key phases, beginning with basic characterization studies and advancing to sophisticated synthetic methodologies for introducing diverse substituents onto the thiophene ring system.

The evolution toward more complex thiophene derivatives like this compound reflects advances in both halogenation chemistry and alkyne incorporation strategies. Early thiophene research focused primarily on simple substitution patterns and fundamental reactivity studies, but the field gradually expanded to encompass multi-substituted derivatives with carefully positioned functional groups. The development of reliable methods for introducing ethynyl groups onto thiophene rings required sophisticated understanding of both the electronic properties of the heterocyclic system and the specific conditions necessary for alkyne formation or incorporation. Historical precedent for thiophene functionalization includes classical approaches such as the Paal-Knorr synthesis for thiophene ring formation and various electrophilic substitution methods for introducing substituents. The synthesis of compounds like this compound represents the culmination of these historical developments, demonstrating how accumulated knowledge in thiophene chemistry has enabled the preparation of increasingly sophisticated molecular architectures.

Significance in Organosulfur Research

This compound occupies a significant position within contemporary organosulfur research due to its unique combination of reactive functional groups and its potential applications in advanced synthetic chemistry. The compound serves as a valuable building block for the construction of more complex organosulfur frameworks, particularly those requiring the integration of halogen and alkyne functionalities within a sulfur-containing aromatic system. Research into thiophene derivatives has revealed their importance in various fields, including materials science, pharmaceutical chemistry, and environmental chemistry, with compounds like this compound offering specific advantages for specialized applications. The ethynyl substituent provides opportunities for further elaboration through well-established alkyne chemistry, including cycloaddition reactions, cross-coupling processes, and nucleophilic addition reactions.

The significance of this compound in organosulfur research extends to its potential role in understanding fundamental aspects of sulfur-containing aromatic systems and their reactivity patterns. Studies of thiophene oxidation have revealed complex product distributions involving sulfates, organosulfates, and sulfonates, highlighting the diverse chemical transformations possible with sulfur-containing heterocycles. The specific substitution pattern present in this compound allows researchers to investigate how halogen and alkyne substituents influence these fundamental transformation processes. Additionally, the compound contributes to broader research efforts aimed at developing new synthetic methodologies for organosulfur chemistry, particularly those involving multi-step sequences that take advantage of the differential reactivity of various substituents. Research applications include investigations into cross-coupling reactions, where the chlorine substituent can serve as a leaving group, and studies of alkyne chemistry facilitated by the ethynyl group.

| Research Application | Significance |

|---|---|

| Synthetic Building Block | Enables construction of complex organosulfur frameworks |

| Cross-coupling Chemistry | Chlorine substituent serves as reactive leaving group |

| Alkyne Chemistry Studies | Ethynyl group provides site for further functionalization |

| Materials Science | Potential applications in conductive polymers and materials |

| Mechanistic Studies | Model compound for understanding thiophene reactivity |

Position within Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as a representative of the five-membered aromatic heterocycles containing sulfur as the heteroatom. This compound belongs to the class of thiophene derivatives that exhibit aromatic character due to the participation of sulfur's lone pair electrons in the ring's π-electron system. Within the hierarchical classification of heterocyclic compounds, thiophenes are categorized as unsaturated five-membered heterocycles alongside related systems such as furan, pyrrole, and their various substituted derivatives. The specific substitution pattern present in this compound places it among the more specialized examples of polysubstituted thiophenes, where multiple functional groups contribute to enhanced reactivity and synthetic utility.

The positioning of this compound within heterocyclic chemistry is further defined by its relationship to other organosulfur heterocycles and its potential for structural elaboration through established synthetic transformations. Thiophene derivatives have been extensively studied for their ability to undergo various cyclization reactions, leading to fused ring systems and more complex heterocyclic architectures. The presence of both chlorine and ethynyl substituents in this compound provides multiple sites for further chemical modification, enabling its use as a precursor for accessing diverse heterocyclic frameworks. Comparative studies with related heterocycles, such as 2-(phenylethynyl)thiophene and other substituted thiophene derivatives, have demonstrated the influence of substituent patterns on reactivity and properties. The compound's position within heterocyclic chemistry is also defined by its potential applications in the synthesis of biologically active molecules, where thiophene-containing frameworks have shown promise in pharmaceutical development.

属性

IUPAC Name |

2-chloro-4-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClS/c1-2-5-3-6(7)8-4-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPCUJUGCWJLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination-Ethynylation Tandem Strategy

This method combines electrophilic chlorination with transition metal-catalyzed cross-coupling:

- Step 1: Chlorination of Thiophene

Thiophene undergoes regioselective chlorination using 30% HCl and hydrogen peroxide (H₂O₂) at -5–0°C with triethylamine as a base. Optimal molar ratios:

- Step 2: Sonogashira Coupling

2-Chlorothiophene is functionalized at the 4-position via Pd/Cu-catalyzed coupling with trimethylsilylacetylene. Typical conditions:

Advantages : Scalable, high regiocontrol.

Limitations : Requires pre-functionalized 4-position (e.g., bromide/iodide).

Pd-Catalyzed Cyclization of Alkyne Precursors

A one-pot synthesis leveraging Pd-mediated heterocyclization:

- Substrate : 1-Mercapto-3-yn-2-ol derivatives with pre-installed chloro and ethynyl motifs.

- Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Catalyst Loading | 5 mol% PdI₂ |

| Base | KI (10 equiv) |

| Solvent | Methanol |

Advantages : Atom-economical, avoids intermediate isolation.

Limitations : Substrate synthesis complexity.

Multi-Component Reaction (MCR) Approach

Adapted from β-ketodithioester-based MCRs:

- Components :

- β-Ketodithioester (1 equiv)

- α-Haloketone (1.2 equiv)

- Ethynylmagnesium bromide (1.5 equiv)

- Conditions :

- Nucleophilic attack by ethynyl Grignard on α-haloketone.

- Cyclocondensation with β-ketodithioester.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Complexity |

|---|---|---|---|

| Chlorination-Ethynylation | 85–90 | High | Moderate |

| Pd-Catalyzed Cyclization | 78–84 | Medium | High |

| MCR | 70–75 | Low | Low |

Critical Considerations

- Regioselectivity : Directing groups (e.g., sulfonyl) may enhance 4-position ethynylation.

- Purification : Chromatography or recrystallization (n-hexane/EtOAc) is essential for removing regioisomers.

- Safety : Exothermic chlorination steps require strict temperature control.

化学反应分析

Types of Reactions: 2-Chloro-4-(ethynyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Coupling Reactions: Palladium catalysts, copper co-catalysts, and appropriate ligands.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

- Substituted thiophenes with various functional groups.

- Coupled products with extended conjugation.

- Oxidized or reduced thiophene derivatives .

科学研究应用

2-Chloro-4-(ethynyl)thiophene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

作用机制

The mechanism of action of 2-Chloro-4-(ethynyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the chlorine atom can form halogen bonds, influencing the compound’s binding affinity and specificity.

相似化合物的比较

2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride

- Structure: This compound (CAS: 1427367-76-7) has a hydrazinomethyl (-CH₂NHNH₂) substituent at the 4-position of the thiophene ring, along with a chlorine atom at the 2-position. Its molecular formula is C₅H₈Cl₂N₂S, with a molar mass of 199.09 g/mol .

- Key Differences: The hydrazinomethyl group introduces nucleophilic and coordinating properties, making it suitable for chelation or pharmaceutical synthesis. In contrast, the ethynyl group in 2-Chloro-4-(ethynyl)thiophene is sp-hybridized, enabling participation in Sonogashira coupling reactions for constructing conjugated systems.

- Applications: Hydrazinomethyl derivatives are often intermediates in drug discovery, whereas ethynyl-substituted thiophenes are used in organic semiconductors .

Ethyl 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylate

- Structure: This derivative (CAS: 5311310) contains an amino (-NH₂) group at the 2-position, a 4-chlorophenyl substituent at the 4-position, and an ester (-COOEt) group at the 3-position. Its molecular formula is C₁₃H₁₂ClNO₂S .

- Key Differences: The amino and ester groups enhance solubility in polar solvents, whereas this compound’s nonpolar ethynyl group limits aqueous solubility.

- Applications: Amino-ester thiophenes are precursors for heterocyclic pharmaceuticals, while ethynyl-thiophenes are building blocks for optoelectronic materials .

Comparison with Ethynyl-Substituted Aromatic Compounds

2-Chloro-4-((4-Methoxyphenyl)ethynyl)phenol

- Structure: This compound (CAS: N/A) features a phenol core with a 4-methoxyphenyl-ethynyl group at the 4-position and a chlorine atom at the 2-position. Its molecular formula is C₁₅H₁₁ClO₂ .

- Key Differences: The phenolic -OH group confers acidity (pKa ~10), enabling pH-dependent reactivity, whereas the thiophene ring in this compound is non-acidic. The methoxy group enhances electron-donating effects, stabilizing charge-transfer complexes, whereas the thiophene’s sulfur atom contributes to electron delocalization.

- Applications: Phenolic ethynyl derivatives are used in dye synthesis, while thiophene-based analogs are preferred in conductive polymers .

TNDHPEA (Thiophene-Bridged Conjugated Molecule)

- Structure : TNDHPEA (2-(9,10-bis((4-hexylphenyl)ethynyl)anthracen-2-yl)-5-(naphthalen-2-yl)thiophene) incorporates a thiophene spacer between anthracene and naphthalene units, with ethynyl linkages .

- Key Differences :

- Extended conjugation in TNDHPEA results in broad absorption spectra (λmax ~450 nm), whereas this compound’s smaller structure limits its light-harvesting capability.

- The hexylphenyl groups in TNDHPEA improve solubility for solution-processed solar cells, a feature absent in the unsubstituted ethynyl-thiophene.

- Applications : TNDHPEA is used in organic photovoltaics, highlighting the role of ethynyl groups in tailoring optoelectronic properties .

生物活性

2-Chloro-4-(ethynyl)thiophene is a heterocyclic compound characterized by a thiophene ring with a chlorine atom and an ethynyl group. This compound has garnered interest in various fields, particularly in organic electronics and medicinal chemistry, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H4ClS. Its structure includes:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Chlorine Atom : Substituted at the 2-position of the thiophene ring.

- Ethynyl Group : Attached at the 4-position, which can undergo further chemical modifications.

These features contribute to its reactivity and potential for biological activity.

Mechanisms of Biological Activity

While specific mechanisms of action for this compound are not well-documented, several studies suggest that its structural components may interact with biological targets. The ethynyl group is particularly noted for its ability to participate in various chemical reactions, potentially leading to the formation of biologically active derivatives.

Potential Biological Activities

Research has indicated several areas where this compound may exhibit biological activity:

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial effects, making it a candidate for further study in the development of new antibiotics or antifungal agents.

- Anticancer Activity : Some studies have explored the potential anticancer properties of thiophene derivatives. Although specific data on this compound is limited, related compounds have shown promise in inhibiting cancer cell proliferation .

- Neuropathic Pain Management : In related research involving halogenated ethynyl derivatives, compounds similar to this compound demonstrated efficacy in reversing neuropathic pain in animal models . This suggests a potential therapeutic application in pain management.

Table 1: Summary of Biological Activities

Case Study: Neuropathic Pain Reversal

In a study examining various halogenated ethynyl compounds, derivatives were tested for their ability to alleviate neuropathic pain using a chronic constriction injury (CCI) model in mice. The results indicated that certain derivatives achieved significant reversal of pain symptoms, suggesting that modifications to compounds like this compound could enhance efficacy against neuropathic conditions .

Synthesis and Modification

The synthesis of this compound can involve various chemical reactions, including substitution and coupling reactions. The chlorine atom can be replaced by nucleophiles, while the ethynyl group can participate in cross-coupling reactions to form more complex structures with potentially enhanced biological activities.

常见问题

Q. What synthetic methodologies are most effective for introducing the ethynyl group to the thiophene ring in 2-Chloro-4-(ethynyl)thiophene?

The direct alkynylation of thiophenes can be achieved via cooperative activation of TIPS-Ethynyl-Benziodoxolone (TIPS-EBX) with a gold catalyst and Brønsted acid under open-flask conditions at room temperature. This method avoids harsh reagents and enables regioselective functionalization at the 4-position of thiophene derivatives . For detailed protocols, refer to standardized experimental procedures requiring characterization via NMR, IR, and mass spectrometry to confirm yield and purity .

Q. How should researchers characterize the electronic properties of this compound to validate its structural integrity?

Use a combination of spectroscopic and computational methods:

- NMR : Assign peaks using and NMR to confirm substitution patterns. The ethynyl proton typically appears as a singlet at ~2.5–3.5 ppm.

- IR : Identify the C≡C stretch at ~2100–2260 cm and C-Cl stretches at ~550–750 cm.

- DFT Calculations : Optimize molecular geometry using hybrid functionals (e.g., B3LYP) to predict vibrational frequencies and compare with experimental IR data .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermochemical properties?

Discrepancies in atomization energies or ionization potentials may arise from incomplete exchange-correlation functionals in DFT. Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve accuracy. Validate against high-level ab initio methods (e.g., CCSD(T)) and experimental benchmarks (e.g., ionization potentials measured via electron-impact spectroscopy) .

Q. How can polymerization of this compound be optimized for conductive polymer applications?

Utilize controlled polymerization techniques:

- Electrochemical Polymerization : Apply cyclic voltammetry in anhydrous solvents (e.g., acetonitrile) with supporting electrolytes (e.g., TBAPF) to monitor redox behavior.

- Surface-Initiated Polymerization : Deposit a thiophene monolayer on substrates (e.g., gold electrodes) and extend chains via oxidative coupling. Characterize conductivity using four-probe measurements and film morphology via AFM .

Q. What analytical approaches detect trace impurities (e.g., unreacted thiophene) in synthesized this compound?

- GC-MS : Use a polar column (e.g., DB-5) with electron ionization to separate and identify low-concentration thiophene derivatives (detection limit: 0.1–250 mg/kg) .

- HPLC-UV : Employ a C18 column and acetonitrile/water gradient to quantify residual starting materials. Calibrate with reference standards and validate via spike-recovery tests .

Methodological Considerations

Q. How should researchers design experiments to study the reactivity of the ethynyl group in cross-coupling reactions?

- Sonogashira Coupling : Optimize catalyst systems (e.g., Pd(PPh)/CuI) in amine solvents (e.g., piperidine) to couple with aryl halides. Monitor reaction progress via TLC and isolate products via column chromatography.

- Click Chemistry : React with azides under Cu(I) catalysis to form triazoles. Confirm regiochemistry via X-ray crystallography (e.g., using synchrotron sources) .

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Conduct reactions under inert atmosphere (N/Ar) using Schlenk lines.

- Store the compound in amber vials at 2–8°C to prevent photodegradation.

- Use PPE (gloves, goggles) and avoid contact with oxidizing agents due to potential exothermic decomposition .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。